1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate

Descripción general

Descripción

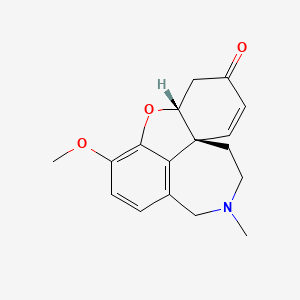

“1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate” is a type of ionic compound known as an imidazolium salt . It is structurally similar to 1-hexadecyl-3-methylimidazolium chloride , which is used as a solvent in green chemistry due to its ionic nature, near-zero vapor pressure, and environmental benignity .

Molecular Structure Analysis

The molecular formula of 1-hexadecyl-3-methylimidazolium is C20H39N2 . It has a molar mass of approximately 307.536 Da . The structure includes a long hexadecyl chain attached to an imidazolium ring, which carries a positive charge .Aplicaciones Científicas De Investigación

Nitration of Aromatic Compounds

1H-Imidazolium, 1-hexadecyl-3-methyl-, nitrate, also known as 3-Methyl-1-sulfonic acid imidazolium nitrate ([Msim]NO(3)), has been utilized as a Brønsted acidic ionic liquid and nitrating agent. This compound is efficient for nitration of aromatic compounds, including aniline derivatives, through in situ generation of nitrogen dioxide to yield nitroarenes (Zolfigol et al., 2012).

Molecular Dynamics Simulations

Molecular dynamics simulations have been conducted on 1H-Imidazolium-based ionic liquids, including those paired with nitrate, to understand their nanostructures in aqueous mixtures. These studies provide insights into preferred geometries, radial distribution functions, and theoretical proton NMR resonances, contributing to the understanding of interactions within the ionic domain (Nebgen et al., 2017).

Hydrogen Bonding Studies

Research on imidazolium nitrates has explored their hydrogen bonding properties. Studies on compounds like ImH have revealed the formation of infinite linear chains of ions linked by H···O contacts, highlighting the significance of hydrogen bonding in these structures (Kuhn et al., 2004).

Corrosion Inhibition

Imidazolium bearing ionic liquids have been synthesized and evaluated for their effectiveness in inhibiting corrosion of mild steel in acidic solutions. The inhibitory efficiency of these compounds increases with concentration and alkyl substituents, indicating their potential in corrosion resistance applications (Subasree & Selvi, 2020).

Conversion of Methoxymethyl-protected Alcohols

The ionic liquid 1-methyl-3 H -imidazolium nitrate ([Hmim][NO 3 ]) has been used for the efficient conversion of methoxymethyl-ethers into their corresponding nitriles and iodides. This showcases its utility in facilitating chemical transformations under microwave irradiation (Noei & Mirjafari, 2014).

Ion Exchange Chromatography

Studies have demonstrated the use of imidazolium-based ionic liquids as additives in ion exchange chromatography for the analysis of inorganic anions like nitrate. This research highlights the potential of these compounds in enhancing the separation efficiency and detection limits in chromatographic techniques (Di, Wang, & Zhu, 2018).

Propiedades

IUPAC Name |

1-hexadecyl-3-methyl-1,2-dihydroimidazol-1-ium;nitrate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H40N2.NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;2-1(3)4/h18-19H,3-17,20H2,1-2H3;/q;-1/p+1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGGDBJWDVICTAM-UHFFFAOYSA-O | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC[NH+]1CN(C=C1)C.[N+](=O)([O-])[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H41N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60823439 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

799246-95-0 | |

| Record name | 1-Hexadecyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium nitrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60823439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-[(3-hydroxyphenyl)methylideneamino]-1-methylpyrazole-3-carboxamide](/img/structure/B3068686.png)

![1,4-Dioxaspiro[4.5]decan-6-amine](/img/structure/B3068697.png)

![(2-Oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)-carbamic acid methyl ester](/img/structure/B3068712.png)

![5''-(4'-Formyl-[1,1'-biphenyl]-4-yl)-[1,1':4',1'':3'',1''':4''',1''''-quinquephenyl]-4,4''''-dicarbaldehyde](/img/structure/B3068754.png)